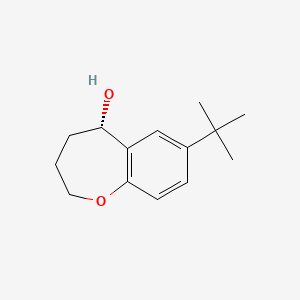

(1S)-7-(propan-2-yloxy)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride

Overview

Description

This compound is an organic amine, which means it contains a nitrogen atom bonded to carbon atoms. The “propan-2-yloxy” part suggests it has an ether group (an oxygen atom connected to two carbon atoms) and a propyl group (a three-carbon chain) attached to the oxygen .

Molecular Structure Analysis

The molecular structure of this compound would be based on the connectivity of the atoms as indicated by its name. It would have a tetrahydronaphthalen (four-ring structure) backbone with various groups attached .Chemical Reactions Analysis

As an amine, this compound could participate in a variety of chemical reactions. Amines can act as bases, nucleophiles, and ligands in coordination compounds. The ether group might make it susceptible to reactions with strong acids .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. As an organic compound, it would likely be less dense than water, and depending on the exact structure, it could be a solid or a liquid at room temperature .Scientific Research Applications

Spectroscopic Identification and Derivatization

The compound has been studied for its properties through various spectroscopic methods such as GC-MS, IR, NMR, and electronic absorption spectroscopy. This research highlights the compound's potential in forensic science, particularly in the identification and derivatization of novel cathinones (Nycz et al., 2016).

Large-Scale Stereoselective Synthesis

A large-scale, stereoselective synthesis process for this compound has been developed, involving key steps like synthesis of sulfinyl imine and stereoselective reduction. This process is significant for its high yield and purity, indicating its utility in industrial-scale organic synthesis (Han et al., 2007).

Synthesis of Related Compounds

Research has been conducted on synthesizing related compounds, such as 7-halo-1-indanones and 8-halo-1-tetralones. These compounds are obtained through regioselective oxidation and acidic hydrolysis, showcasing the versatility of (1S)-7-(propan-2-yloxy)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride as a precursor in organic synthesis (Nguyen et al., 2003).

Chiral Auxiliary in Asymmetric Reactions

The compound has been used as a chiral auxiliary in Reformatsky-type reactions, highlighting its application in the synthesis of enantiomerically pure compounds. This is crucial in the pharmaceutical industry for the creation of drugs with specific stereochemistry (Orsini et al., 2005).

Synthesis of Bioactive Compounds

It serves as an important synthetic intermediate for various bioactive compounds. Techniques like acylation and stereoselective reduction have been employed to produce derivatives, important in medicinal chemistry (Wei-dong, 2013).

properties

IUPAC Name |

(1S)-7-propan-2-yloxy-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO.ClH/c1-9(2)15-11-7-6-10-4-3-5-13(14)12(10)8-11;/h6-9,13H,3-5,14H2,1-2H3;1H/t13-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCDVCRIRPTUXCS-ZOWNYOTGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC2=C(CCCC2N)C=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)OC1=CC2=C(CCC[C@@H]2N)C=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1S)-7-(propan-2-yloxy)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[3-(1-Methoxyethyl)-1,2,4-oxadiazol-5-yl]propanoic acid](/img/structure/B1376539.png)

![octahydro-1H-pyrazino[1,2-a]piperazine-3,4-dione hydrochloride](/img/structure/B1376540.png)

![2-bromo-N-[6-(1H-pyrazol-1-yl)pyridin-3-yl]acetamide hydrobromide](/img/structure/B1376543.png)

![2-[(Tert-butoxy)carbonyl]-2-azabicyclo[3.1.0]hexane-5-carboxylic acid](/img/structure/B1376549.png)